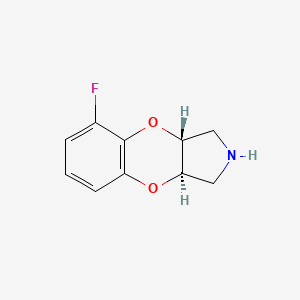

(3aR,9aR)-Fluparoxan

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

(3aR,9aR)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |

InChI |

InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m1/s1 |

InChI Key |

XSOUHEXVEOQRKJ-RKDXNWHRSA-N |

Isomeric SMILES |

C1[C@@H]2[C@@H](CN1)OC3=C(O2)C=CC=C3F |

Canonical SMILES |

C1C2C(CN1)OC3=C(O2)C=CC=C3F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Racemic (±)-Fluparoxan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of racemic (±)-fluparoxan hydrochloride (GR50360A), a potent and highly selective α2-adrenergic receptor antagonist. The information is compiled for professionals in research and drug development, with a focus on structured data, experimental context, and visualization of key pathways.

Chemical and Physical Properties

Racemic (±)-fluparoxan hydrochloride is a white crystalline powder, typically available as the hydrochloride hemihydrate.[1] It is characterized by its moderate lipophilicity and good aqueous solubility, which are favorable pharmacokinetic properties.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of (±)-Fluparoxan Hydrochloride

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀FNO₂ · HCl (Anhydrous) | [2] |

| Molecular Weight | 231.65 g/mol (Anhydrous) | [2] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 245 °C (as hydrochloride hemihydrate) | [1] |

| Solubility (Water) | 80 mg/mL at 25 °C | [1] |

| Lipophilicity (Log P) | 1.2 | [1] |

| pKB (α2-adrenoceptor) | 7.9 | [1] |

The compound is noted to be very stable in its solid state.[1]

Synthesis of (±)-Fluparoxan Hydrochloride

A plausible synthetic pathway could start from a suitable catechol derivative, which is reacted to form the dihydro-1,4-benzodioxane core. Subsequent functionalization at the 2-position provides a key intermediate that can be converted to the final target structure.

Caption: A representative workflow for the synthesis of (±)-Fluparoxan.

Representative Experimental Protocol: Synthesis of a 1,4-Benzodioxane Intermediate

The following protocol describes the synthesis of a 1,4-benzodioxane-6-carboxylic acid amide analog, illustrating the general chemistry involved in forming the core structure. This is a representative example and not the specific protocol for fluparoxan.

-

Step 1: Esterification of Gallic Acid: Commercially available gallic acid is esterified in methanol in the presence of sulfuric acid to afford methyl 3,4,5-trihydroxybenzoate.[1]

-

Step 2: Formation of the Benzodioxane Ring: The resulting ester is reacted with an excess of 1,2-dibromoethane in the presence of K₂CO₃ in acetone. This reaction furnishes the 6,8-disubstituted-1,4-benzodioxane intermediate.[1]

-

Step 3: Further Functionalization: The intermediate can then undergo further reactions, such as hydrolysis of the methyl ester, conversion to the acid chloride, and subsequent reaction with amines to create a library of amide analogs.[1]

-

Characterization: The structures of synthesized compounds are typically characterized using FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution ESI-MS.[1]

Pharmacological Profile and Mechanism of Action

Fluparoxan is a potent and selective antagonist of the α2-adrenergic receptor.[1][3] It exhibits high affinity for this receptor with a pKB of approximately 7.9.[1][3] A key feature of fluparoxan is its remarkable selectivity for the α2-receptor over the α1-receptor, with a selectivity ratio reported to be greater than 2,600-fold.[1][3] This high selectivity minimizes off-target effects associated with α1-receptor blockade.

The α2-adrenergic receptor is a G protein-coupled receptor (GPCR) that associates with the inhibitory G-protein, Gi.[4][5] The canonical signaling pathway is detailed below.

α2-Adrenergic Receptor Signaling Pathway

-

Agonist Binding: Endogenous catecholamines like norepinephrine and epinephrine bind to the α2-adrenergic receptor.[4]

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated inhibitory G-protein (Gi).[4][5]

-

Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein dissociates and inhibits the enzyme adenylyl cyclase.[5]

-

Reduction of cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to various physiological responses, including the inhibition of norepinephrine release from presynaptic terminals (a form of negative feedback).[4]

Fluparoxan, as a competitive antagonist, binds to the α2-adrenoceptor but does not activate it. By occupying the receptor's binding site, it prevents endogenous agonists like norepinephrine from binding and initiating the inhibitory signaling cascade. This blockade leads to an increase in synaptic norepinephrine levels, which is believed to be the basis for its potential antidepressant effects.[3]

References

- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tsijournals.com [tsijournals.com]

- 5. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile and Selectivity of Fluparoxan (GR50360A): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluparoxan (GR50360A) is a potent and highly selective competitive antagonist of α2-adrenoceptors. This technical guide provides a comprehensive overview of its pharmacological profile, receptor selectivity, and the experimental methodologies used in its characterization. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Fluparoxan, also known as GR50360A, is a novel pyrrole derivative identified as a selective α2-adrenoceptor antagonist. It has been investigated for its potential therapeutic applications, including as an antidepressant. Its mechanism of action primarily involves the blockade of presynaptic α2-adrenoceptors, leading to an increase in the release of norepinephrine. This guide details the binding affinity, functional activity, and in vivo pharmacology of fluparoxan.

Pharmacological Profile

Receptor Binding Affinity

Fluparoxan demonstrates high affinity for α2-adrenoceptors with significantly lower affinity for α1-adrenoceptors and other neurotransmitter receptors. This selectivity is crucial for its targeted pharmacological effects.

Table 1: Receptor Binding Affinity of Fluparoxan (GR50360A)

| Receptor | Ligand | Preparation | pKi / pIC50 | Ki / IC50 (nM) | Reference |

| α2-Adrenoceptor | [3H]-Idazoxan | Rat cerebral cortex | 7.8 | 15.8 | [1] |

| α1-Adrenoceptor | [3H]-Prazosin | Rat cerebral cortex | 4.45 | 35,481 | [1] |

| 5-HT1A | [3H]-8-OH-DPAT | Rat brain | 5.9 (pIC50) | 1259 (IC50) | [1] |

| 5-HT1B | [3H]-5-HT | Rat brain | 5.5 (pKi) | 3162 (Ki) | [1] |

Functional Activity

Fluparoxan acts as a competitive antagonist at α2-adrenoceptors, effectively blocking the actions of α2-adrenergic agonists.

Table 2: Functional Antagonist Activity of Fluparoxan (GR50360A)

| Preparation | Agonist | Measured Response | pKB | Reference |

| Rat isolated vas deferens | UK-14304 | Inhibition of twitch response | 7.87 | [1] |

| Guinea-pig isolated ileum | UK-14304 | Inhibition of twitch response | 7.89 | [1] |

In Vivo Efficacy

In vivo studies have demonstrated the ability of fluparoxan to antagonize the effects of α2-adrenoceptor agonists in various animal models.

Table 3: In Vivo Antagonist Activity of Fluparoxan (GR50360A)

| Animal Model | Agonist | Effect Measured | Route of Administration | ED50 (mg/kg) | Reference |

| Mouse | Clonidine | Hypothermia | Oral | 0.2 - 3.0 | [1] |

| Mouse | Clonidine | Antinociception | Oral | Similar to idazoxan | [1] |

| Rat | UK-14304 | Hypothermia | Oral | 1.4 | [1] |

| Rat | UK-14304 | Hypothermia | Intravenous | 0.5 | [1] |

| Rat | UK-14304 | Rotarod Impairment | Oral | 1.1 | [1] |

| Rat | UK-14304 | Rotarod Impairment | Intravenous | 1.3 | [1] |

| Dog | UK-14304 | Sedation and Bradycardia | Oral | 0.67 - 6.0 | [1] |

Signaling Pathway

Fluparoxan exerts its effect by blocking the α2-adrenoceptor, which is a G-protein coupled receptor (GPCR) typically coupled to the inhibitory G-protein, Gi. Activation of the α2-adrenoceptor by an agonist like norepinephrine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, fluparoxan prevents this signaling cascade.

Caption: Alpha-2 Adrenoceptor Signaling Pathway and Point of Fluparoxan Antagonism.

Experimental Protocols

Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity of fluparoxan for α2-adrenoceptors.

Objective: To determine the inhibition constant (Ki) of fluparoxan for the α2-adrenoceptor.

Materials:

-

Rat cerebral cortex tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]-Idazoxan (radioligand)

-

Fluparoxan (test compound)

-

Non-specific binding control (e.g., phentolamine)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add buffer, membrane preparation, varying concentrations of fluparoxan, and a fixed concentration of [3H]-Idazoxan. For non-specific binding, add a high concentration of phentolamine instead of fluparoxan.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of fluparoxan and calculate the Ki using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Radioligand Binding Assay.

In Vivo Antagonism of Clonidine-Induced Hypothermia

This protocol describes a common in vivo method to assess the functional antagonist activity of fluparoxan.

Objective: To determine the dose-dependent effect of fluparoxan on the hypothermic response induced by the α2-adrenoceptor agonist, clonidine.

Materials:

-

Male mice (e.g., CD-1 strain)

-

Fluparoxan (test compound)

-

Clonidine (agonist)

-

Vehicle (for drug administration)

-

Rectal thermometer

Procedure:

-

Acclimation: Acclimate mice to the experimental room and handling for at least 60 minutes.

-

Baseline Temperature: Measure the baseline rectal temperature of each mouse.

-

Fluparoxan Administration: Administer fluparoxan or vehicle orally (p.o.) or intravenously (i.v.) at various doses.

-

Clonidine Challenge: After a set pretreatment time (e.g., 30 minutes for i.v., 60 minutes for p.o.), administer a standard dose of clonidine (e.g., 0.1 mg/kg, i.p.).

-

Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., every 30 minutes for 2 hours) after clonidine administration.

-

Data Analysis: Calculate the change in body temperature from baseline for each animal. Determine the dose of fluparoxan required to inhibit the clonidine-induced hypothermia by 50% (ED50).

Caption: Workflow for Clonidine-Induced Hypothermia Antagonism Study.

Conclusion

Fluparoxan (GR50360A) is a highly selective and potent α2-adrenoceptor antagonist, as demonstrated by extensive in vitro and in vivo pharmacological studies. Its high affinity for the α2-adrenoceptor, coupled with its low affinity for other receptors, underscores its potential for targeted therapeutic intervention. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar compounds.

References

In Vitro Binding Affinity of (3aR,9aR)-Fluparoxan for Adrenoceptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of (3aR,9aR)-Fluparoxan for adrenoceptor subtypes. Fluparoxan, also known as GR50360A, is recognized as a potent and highly selective α2-adrenoceptor antagonist.[1][2] This document summarizes the available quantitative binding data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Data Presentation: Quantitative Binding Affinity

| Receptor Subtype | Test System | Parameter | Value | Calculated Kᵢ (nM) | α₂:α₁ Selectivity Ratio | Reference |

| α₂-Adrenoceptor | Rat isolated, field-stimulated vas deferens | pK₋B | 7.87 | 13.49 | >2500 | [1][2] |

| Guinea-pig isolated, field-stimulated ileum | pK₋B | 7.89 | 12.88 | [1][2] | ||

| α₁-Adrenoceptor | Rat isolated anococcygeus muscle | pK₋B | 4.45 | 35481 | [1][2] | |

| β-Adrenoceptor | Not specified | - | No reported affinity | - | [1] |

Note: The Kᵢ values were calculated from the pK₋B values using the formula Kᵢ = 10(-pK₋B) M and then converted to nM. The α₂:α₁ selectivity ratio was calculated using the Kᵢ values.

In addition to its adrenoceptor activity, specificity studies have shown that Fluparoxan has low to no affinity for a wide range of other neurotransmitter receptors at concentrations up to 10⁻⁵ M.[1] It does, however, display weak affinity for 5-HT₁₋A (pIC₅₀ = 5.9) and 5-HT₁₋B (pKᵢ = 5.5) binding sites in the rat brain.[1]

Experimental Protocols

The determination of in vitro binding affinities for compounds like this compound typically involves radioligand binding assays. Below is a detailed methodology for a representative competitive binding assay used to determine the inhibition constant (Kᵢ) of a test compound.

Radioligand Competitive Binding Assay

This assay measures the ability of a non-radiolabeled test compound, such as this compound, to displace a specific radioligand from its receptor.

1. Materials and Reagents:

- Cell Membranes: Membranes prepared from cell lines stably expressing the specific human adrenoceptor subtype of interest (e.g., CHO-K1 cells expressing human α₂₋A, α₂₋B, or α₂₋C adrenoceptors).

- Radioligand: A high-affinity radiolabeled ligand specific for the receptor being studied (e.g., [³H]-Rauwolscine or [³H]-MK912 for α₂-adrenoceptors).

- Test Compound: this compound.

- Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

- Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., phentolamine).

- Scintillation Cocktail.

- Glass Fiber Filters.

2. Procedure:

- Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer to a specific protein concentration.

- Assay Setup: In a 96-well plate, add the following to each well:

- Cell membrane preparation.

- A fixed concentration of the radioligand (typically at or below its K₋d value).

- Varying concentrations of the test compound (Fluparoxan) to generate a competition curve.

- For total binding, add assay buffer instead of the test compound.

- For non-specific binding, add a saturating concentration of the non-specific binding control.

- Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

- Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the logarithm of the test compound concentration.

- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of α₂-Adrenoceptors

The α₂-adrenoceptors are G-protein coupled receptors that primarily couple to the Gαi subunit.[3] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Caption: α₂-Adrenoceptor antagonist signaling pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in a typical radioligand competitive binding assay.

Caption: Workflow of a radioligand competitive binding assay.

References

- 1. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]

Fluparoxan (GR50360): A Technical Overview of its Discovery and Developmental Journey by Glaxo

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluparoxan, also known by its developmental code name GR50360, is a potent and selective α2-adrenoceptor antagonist developed by Glaxo Group Research in the early 1980s.[1] It was initially investigated as a potential novel antidepressant, with the rationale that by blocking presynaptic α2-adrenoceptors, it would increase the synaptic concentration of norepinephrine, a neurotransmitter implicated in the pathophysiology of depression.[1] Despite promising preclinical data and progression into clinical trials, the development of fluparoxan was ultimately discontinued as it failed to demonstrate a significant clinical advantage over existing antidepressant therapies.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development history of fluparoxan.

Chemical Synthesis

The synthesis of racemic (±) fluparoxan was achieved through a convergent synthetic route. The process, as described in the literature, involves the transformation of the bis-benzyl ether of cis-butene-l,4-diol into its epoxide. This is followed by an acid-catalyzed ring opening to a racemic-diol, which is then converted into a racemic trans bis-tosylate. In a parallel step, 3-fluorocatechol is coupled with the racemic trans bis-tosylate in the presence of a base. Subsequent deprotection yields the benzodioxan diol, which is then converted to racemic fluparoxan via coupling its bis-mesylate to benzylamine followed by a final deprotection step.[1]

Mechanism of Action & Signaling Pathway

Fluparoxan is a highly selective antagonist of α2-adrenergic receptors.[1] These receptors are primarily located on the presynaptic terminals of noradrenergic neurons and function as autoreceptors. Activation of these G protein-coupled receptors by norepinephrine inhibits further release of the neurotransmitter, creating a negative feedback loop. By blocking these receptors, fluparoxan disinhibits the neuron, leading to an increased release of norepinephrine into the synaptic cleft. This enhanced noradrenergic transmission is the basis for its potential antidepressant effects.[1]

Preclinical Pharmacology

Fluparoxan demonstrated a compelling preclinical profile, characterized by high affinity and selectivity for the α2-adrenoceptor, as well as in vivo efficacy in animal models.

In Vitro Receptor Binding and Selectivity

The affinity of fluparoxan for α2-adrenoceptors was determined in isolated tissue preparations. It acted as a reversible competitive antagonist.[2]

| Parameter | Value | Tissue/Receptor | Reference |

| pKB | 7.87 | Rat vas deferens (α2) | [2] |

| pKB | 7.89 | Guinea-pig ileum (α2) | [2] |

| pKB | 4.45 | Rat anococcygeus (α1) | [2] |

| α2:α1 Selectivity Ratio | >2500 | [2] |

In Vivo Efficacy in Animal Models

Fluparoxan was effective in antagonizing the effects of α2-adrenoceptor agonists in various animal models.

| Animal Model | Agonist | Effect Measured | Fluparoxan ED50 | Route | Reference |

| Mouse | Clonidine | Hypothermia & Antinociception | 0.2-3.0 mg/kg | p.o. | [2] |

| Rat | UK-14304 | Hypothermia | 1.4 mg/kg | p.o. | [2] |

| Rat | UK-14304 | Hypothermia | 0.5 mg/kg | i.v. | [2] |

| Rat | UK-14304 | Rotarod Impairment | 1.1 mg/kg | p.o. | [2] |

| Rat | UK-14304 | Rotarod Impairment | 1.3 mg/kg | i.v. | [2] |

| Dog | UK-14304 | Sedation & Bradycardia | 0.67-6 mg/kg | p.o. | [2] |

Pharmacokinetics

| Parameter | Species | Value | Reference |

| Protein Binding | Rat | 81-92% | [1] |

| Protein Binding | Human | 95% | [1] |

| Bioavailability (tablet) | Human | 85% | [1] |

| Elimination Half-life | Human | 6 hours | [1] |

| Metabolism | Human | >90% excreted as sulphamic acid and carbamoyl glucuronide conjugates | [1] |

| Excretion | Human | Renal | [1] |

Experimental Protocols

Detailed, specific experimental protocols for the studies conducted on fluparoxan by Glaxo are not fully available in the public domain. However, based on published literature, the following outlines the general methodologies that would have been employed.

In Vitro α2-Adrenoceptor Binding Assay (General Protocol)

A typical radioligand binding assay to determine the affinity of fluparoxan for α2-adrenoceptors would involve the following steps:

-

Membrane Preparation: A tissue source rich in α2-adrenoceptors, such as the rat cerebral cortex, would be homogenized and subjected to centrifugation to isolate a membrane fraction.

-

Incubation: The prepared membranes would be incubated in a buffer solution containing a radiolabeled α2-adrenoceptor antagonist (e.g., [3H]yohimbine) and varying concentrations of fluparoxan.

-

Separation: After reaching equilibrium, the incubation mixture would be rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity trapped on the filters would be measured using a scintillation counter.

-

Data Analysis: The data would be analyzed to determine the concentration of fluparoxan that inhibits 50% of the specific binding of the radioligand (IC50). This value would then be used to calculate the equilibrium dissociation constant (Ki), which is a measure of the drug's affinity for the receptor.

In Vivo Clonidine-Induced Hypothermia Antagonism (General Protocol)

This model assesses the in vivo central α2-adrenoceptor antagonist activity of a compound.

-

Animal Acclimatization: Mice or rats are acclimatized to the experimental environment. Baseline rectal temperatures are recorded.

-

Drug Administration: Fluparoxan (or vehicle) is administered, typically orally or intraperitoneally, at various doses.

-

Clonidine Challenge: After a set period to allow for drug absorption and distribution, the α2-adrenoceptor agonist clonidine is administered to induce hypothermia.

-

Temperature Monitoring: Rectal temperatures are measured at regular intervals following the clonidine challenge.

-

Data Analysis: The degree of antagonism of the clonidine-induced hypothermia by fluparoxan is quantified, and an ED50 (the dose required to produce 50% of the maximal effect) is calculated.

Clinical Development and Discontinuation

Fluparoxan entered clinical development as a potential treatment for depression. A study in healthy male volunteers confirmed its central α2-adrenoceptor antagonist activity in humans. In this study, fluparoxan was shown to significantly attenuate several of the physiological responses to the α2-adrenoceptor agonist clonidine, including growth hormone secretion, bradycardia, hypotension, and xerostomia (dry mouth).[3]

There is also some evidence to suggest that fluparoxan was investigated for its potential to treat cognitive dysfunction. Studies in animal models of Alzheimer's disease showed that it could prevent age-related decline in spatial working memory in transgenic mice.[1] Additionally, positive effects on cognitive dysfunction in schizophrenia patients have been reported.[1] However, detailed results from clinical trials in these indications are not publicly available.

Conclusion

Fluparoxan represents a well-characterized, potent, and selective α2-adrenoceptor antagonist that emerged from the research laboratories of Glaxo in the 1980s. Its development was underpinned by a strong scientific rationale for its potential as an antidepressant. The preclinical data demonstrated its intended pharmacological activity and in vivo efficacy. However, the transition from promising preclinical and early clinical findings to a successful therapeutic agent is fraught with challenges. In the case of fluparoxan, the lack of a discernible clinical advantage over existing treatments led to the cessation of its development. Nevertheless, the study of fluparoxan has contributed to the understanding of the role of α2-adrenoceptors in the central nervous system and serves as a valuable case study in the history of antidepressant drug discovery.

References

Stereospecific activity of fluparoxan enantiomers (+) 3aR,9aR and (-) 3aS,9aS

An In-depth Examination of the (+) 3aR,9aR and (-) 3aS,9aS Enantiomers for Researchers and Drug Development Professionals

Introduction

Fluparoxan is a selective α2-adrenoceptor antagonist that has been investigated for its potential as an antidepressant. Like many pharmaceuticals, fluparoxan is a chiral molecule, existing as a pair of enantiomers: (+) 3aR,9aR-fluparoxan and (-) 3aS,9aS-fluparoxan. While the racemic mixture has been the subject of several pharmacological studies, a deeper understanding of the stereospecific activity of the individual enantiomers is crucial for optimizing its therapeutic potential and minimizing off-target effects. This technical guide provides a comprehensive overview of the stereospecific activity of fluparoxan enantiomers, focusing on their interactions with α2-adrenoceptors and imidazoline I2 binding sites.

Data Presentation

A critical aspect of understanding the stereospecificity of fluparoxan lies in the direct comparison of the quantitative data for each enantiomer. The following tables summarize the available data on the in vitro and in vivo activities of the (+) 3aR,9aR and (-) 3aS,9aS enantiomers of fluparoxan.

| Enantiomer | α2-Adrenoceptor Antagonist Potency (in vitro) | α2/α1 Selectivity (in vitro) |

| (+) 3aR,9aR-fluparoxan | Comparable to racemic fluparoxan | Comparable to racemic fluparoxan |

| (-) 3aS,9aS-fluparoxan | Comparable to racemic fluparoxan | Comparable to racemic fluparoxan |

| (±) Fluparoxan | pKB values of 7.87 and 7.89 | >2500-fold |

Table 1: In Vitro α-Adrenoceptor Activity of Fluparoxan Enantiomers. The antagonist potency is expressed as pKB values, which represent the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pKB value indicates greater potency. The α2/α1 selectivity is the ratio of the antagonist's affinity for α2-adrenoceptors over α1-adrenoceptors.

| Enantiomer | In Vivo Potency (Clonidine-induced hypothermia in mice) |

| (+) 3aR,9aR-fluparoxan | Similar to racemic fluparoxan |

| (-) 3aS,9aS-fluparoxan | Similar to racemic fluparoxan |

| (±) Fluparoxan | Effective at 0.2-3.0 mg/kg (oral) |

Table 2: In Vivo α2-Adrenoceptor Antagonist Activity of Fluparoxan Enantiomers. The in vivo potency was assessed by the ability of the compounds to reverse the hypothermia induced by the α2-adrenoceptor agonist clonidine in mice.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the stereospecific activity of fluparoxan enantiomers.

Synthesis and Resolution of Fluparoxan Enantiomers

The individual enantiomers of fluparoxan are prepared via a convergent synthetic route starting from the chiral isomers of diethyl tartrate. This approach allows for the stereospecific synthesis of the desired (+) 3aR,9aR and (-) 3aS,9aS isomers.

Logical Relationship: Synthesis of Fluparoxan Enantiomers

Caption: Synthetic pathway for fluparoxan enantiomers.

In Vitro α2-Adrenoceptor Antagonist Activity

The antagonist potency of the fluparoxan enantiomers at α2-adrenoceptors is typically determined using isolated tissue preparations, such as the rat vas deferens or guinea-pig ileum.

Experimental Workflow: Isolated Tissue Assay

Caption: Workflow for determining α2-adrenoceptor antagonist potency.

In Vivo α2-Adrenoceptor Antagonist Activity

The in vivo efficacy of the fluparoxan enantiomers as α2-adrenoceptor antagonists is commonly assessed using the clonidine-induced hypothermia model in mice.

Experimental Workflow: Clonidine-Induced Hypothermia

Caption: Workflow for in vivo assessment of α2-adrenoceptor antagonism.

Imidazoline I2 Binding Affinity

Experimental Workflow: I2 Imidazoline Binding Assay

Caption: Workflow for I2 imidazoline radioligand binding assay.

Signaling Pathways

Fluparoxan exerts its effects by blocking α2-adrenoceptors, which are G-protein coupled receptors (GPCRs) that, upon activation by endogenous agonists like norepinephrine, inhibit the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, fluparoxan prevents this inhibition, thereby maintaining or increasing cAMP levels.

Signaling Pathway: α2-Adrenoceptor Antagonism

Caption: Mechanism of α2-adrenoceptor antagonism by fluparoxan.

Conclusion

The available evidence suggests that both the (+) 3aR,9aR and (-) 3aS,9aS enantiomers of fluparoxan possess comparable α2-adrenoceptor antagonist potency and selectivity to the racemic mixture, both in vitro and in vivo. This lack of significant stereoselectivity at the primary pharmacological target is an important consideration in the drug development process. Further research is warranted to determine if there is any stereospecificity in the activity of fluparoxan enantiomers at other potential targets, such as the imidazoline I2 binding sites, which could have implications for the overall pharmacological profile and therapeutic index of the drug. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development.

Pharmacokinetic properties including bioavailability and metabolism of fluparoxan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluparoxan (GR50360A) is a potent and highly selective α2-adrenoceptor antagonist that was investigated in the 1980s for its potential as an antidepressant.[1] Although its development was discontinued, its pharmacokinetic properties remain of interest to researchers studying this class of compounds. This technical guide provides a comprehensive overview of the available information on the bioavailability and metabolism of fluparoxan, supplemented with detailed potential experimental protocols and visualizations to facilitate a deeper understanding of its disposition in the body.

Pharmacokinetic Properties of Fluparoxan

Fluparoxan has been noted for its excellent oral pharmacokinetic profile in both animal models and humans.[2] It is well-absorbed after oral administration, with high bioavailability reported in multiple species. The clearance of fluparoxan is primarily metabolic, with the resulting metabolites being excreted mainly through the urine.[3]

Data Presentation: Quantitative Pharmacokinetic Parameters

Table 1: In Vitro and General Pharmacokinetic Parameters of Fluparoxan

| Parameter | Species | Value | Reference |

| Protein Binding | Rat | 81-92% | [3] |

| Human | 95% | [3] | |

| In Vitro Permeability | MDCK cells (Papp) | 2500 nm/s | [3] |

| Caco-2 cells (Papp) | 2000 nm/s | [3] |

Table 2: In Vivo Pharmacokinetic Parameters of Fluparoxan

| Parameter | Species | Route | Dose | Bioavailability | Half-life (t½) | Duration of Action | Cmax | Tmax | AUC |

| Fluparoxan | Rat | Oral | - | 100%[3] | Data not available | 2 hours[3] | Data not available | Data not available | Data not available |

| Human | Oral (tablet) | - | 85-97%[3] | 6 hours[3] | 6-7 hours[3] | Data not available | Data not available | Data not available |

Metabolism of Fluparoxan

The metabolism of fluparoxan is characterized by extensive phase II conjugation reactions. The primary route of elimination is through the formation of sulphamic acid and carbamoyl glucuronide conjugates, which are then excreted in the urine.[3] Greater than 90% of an administered dose is recovered in the urine as these phase II metabolites.[3]

Mandatory Visualizations

Pharmacokinetic Workflow of Fluparoxan

Caption: Overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) pathway of fluparoxan.

Metabolic Pathway of Fluparoxan

Caption: Primary metabolic pathways of fluparoxan via Phase II conjugation reactions.

Experimental Protocols

The following sections describe plausible experimental methodologies for assessing the key pharmacokinetic properties of a compound like fluparoxan. These are based on standard industry practices and the limited available information on fluparoxan.

In Vivo Oral Bioavailability Study in Rats

-

Objective: To determine the oral bioavailability and basic pharmacokinetic parameters of fluparoxan in rats.

-

Animals: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g, would be used.

-

Housing and Acclimatization: Animals would be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and allowed to acclimatize for at least 7 days before the study.

-

Dosing:

-

Intravenous (IV) Group: A single dose of fluparoxan (e.g., 1 mg/kg) would be administered via the tail vein as a solution in a suitable vehicle (e.g., saline with a co-solvent).

-

Oral (PO) Group: A single dose of fluparoxan (e.g., 5 mg/kg) would be administered by oral gavage as a solution or suspension.

-

-

Blood Sampling: Blood samples (approximately 0.2 mL) would be collected from the tail vein into tubes containing an anticoagulant (e.g., EDTA) at pre-determined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma would be separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of fluparoxan would be determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis would be used to determine pharmacokinetic parameters including Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) would be calculated using the formula: F = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

In Vitro Permeability Assay using Caco-2 Cells

-

Objective: To assess the intestinal permeability of fluparoxan.

-

Cell Culture: Caco-2 cells would be seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer would be confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

-

Permeability Assessment:

-

A solution of fluparoxan (e.g., 10 µM) in transport buffer would be added to the apical (A) side of the Transwell®.

-

Samples would be collected from the basolateral (B) side at various time points (e.g., 30, 60, 90, and 120 minutes).

-

To assess active efflux, the experiment would be repeated in the B-to-A direction.

-

-

Sample Analysis: The concentration of fluparoxan in the collected samples would be quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) would be calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 would suggest the involvement of active efflux transporters.

Metabolite Identification in Urine

-

Objective: To identify the major metabolites of fluparoxan in rat urine.

-

Sample Collection: Following oral or intravenous administration of fluparoxan to rats, urine would be collected over 24 hours using metabolic cages.

-

Sample Preparation: Urine samples would be centrifuged to remove any particulate matter. An enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) could be included to cleave the conjugate metabolites back to the parent drug for confirmation.

-

Analytical Method: Samples would be analyzed by high-resolution LC-MS/MS.

-

Data Analysis: The mass spectra of the parent drug and potential metabolites would be compared. The identification of metabolites would be based on their accurate mass, fragmentation patterns, and chromatographic retention times. The structures of the glucuronide and sulphate conjugates would be proposed based on the mass shift from the parent drug.

Conclusion

Fluparoxan exhibits favorable pharmacokinetic properties, including high oral bioavailability and a metabolism profile dominated by phase II conjugation. While detailed quantitative data from preclinical and clinical studies are not extensively published, the available information provides a solid foundation for understanding the disposition of this selective α2-adrenoceptor antagonist. The experimental protocols outlined in this guide offer a framework for conducting further research into the pharmacokinetics of fluparoxan and similar compounds. The provided visualizations aim to simplify the complex processes of its journey through the body and its metabolic fate.

References

- 1. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluparoxan: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central Nervous System Effects of (3aR,9aR)-Fluparoxan in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacology of (3aR,9aR)-Fluparoxan, a potent and selective α2-adrenoceptor antagonist. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and processes to support further research and development. While much of the early research was conducted on racemic fluparoxan, studies have shown that the individual enantiomers, including the (3aR,9aR) isomer, exhibit comparable α2-adrenoceptor antagonist potency and selectivity to the racemate.

Core Pharmacological Profile: α2-Adrenoceptor Antagonism

This compound is a highly selective antagonist of α2-adrenergic receptors. Its mechanism of action in the central nervous system (CNS) is primarily driven by the blockade of these receptors, which are predominantly located presynaptically on noradrenergic neurons. This blockade inhibits the negative feedback mechanism that normally suppresses norepinephrine (noradrenaline) release, leading to an increase in synaptic concentrations of norepinephrine. This enhanced noradrenergic neurotransmission is believed to underlie the potential antidepressant and cognitive-enhancing effects of the compound.

Signaling Pathway of α2-Adrenoceptor Antagonism

Caption: Mechanism of this compound at the noradrenergic synapse.

Quantitative Pharmacology Data

The following tables summarize the key quantitative data for fluparoxan from preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Antagonism

| Parameter | Species | Tissue/Preparation | Agonist/Radioligand | Value | Reference |

| pKB | Rat | Vas Deferens | UK-14304 | 7.87 | [1] |

| pKB | Guinea Pig | Ileum | UK-14304 | 7.89 | [1] |

| pKB | Rat | Anococcygeus Muscle (α1) | Phenylephrine | 4.45 | [1] |

| α2:α1 Selectivity Ratio | - | - | - | >2500 | [1] |

| pIC50 | Rat | Brain | 5-HT1A binding | 5.9 | [1] |

| pKi | Rat | Brain | 5-HT1B binding | 5.5 | [1] |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Species | Agonist | Effect Measured | ED50 | Route | Reference |

| Agonist-Induced Hypothermia | Rat | UK-14304 | Antagonism of hypothermia | 1.4 mg/kg | p.o. | [1] |

| Agonist-Induced Hypothermia | Rat | UK-14304 | Antagonism of hypothermia | 0.5 mg/kg | i.v. | [1] |

| Rotarod Impairment | Rat | UK-14304 | Antagonism of motor impairment | 1.1 mg/kg | p.o. | [1] |

| Rotarod Impairment | Rat | UK-14304 | Antagonism of motor impairment | 1.3 mg/kg | i.v. | [1] |

| Agonist-Induced Sedation & Bradycardia | Dog | UK-14304 | Prevention | 0.67-6 mg/kg | p.o. | [1] |

| Clonidine-Induced Hypothermia & Antinociception | Mouse | Clonidine | Prevention | 0.2-3.0 mg/kg | p.o. | [1] |

Table 3: Effects on Central Neurotransmitter Levels

| Brain Region | Species | Method | Neurotransmitter | Effect | Reference |

| Frontal Cortex | Rat | Microdialysis | Dopamine (DA) | Increased extracellular levels | [2] |

| Frontal Cortex | Rat | Microdialysis | Noradrenaline (NA) | Increased extracellular levels | [2] |

| Frontal Cortex | Rat | Microdialysis | Serotonin (5-HT) | No change in extracellular levels | [2] |

| Hippocampus | Rat | - | Noradrenaline (NA) Turnover | Selectively enhanced | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of this compound to α2-adrenoceptors.

References

A Technical Guide to the Physicochemical Properties of Fluparoxan for Research Applications

An in-depth examination of the lipophilicity, solubility, and stability of the selective α2-adrenergic receptor antagonist, fluparoxan, to support its effective use in drug discovery and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of fluparoxan (developmental code name GR50360A), a potent and selective α2-adrenergic receptor antagonist. A thorough understanding of its lipophilicity, solubility, and stability is critical for researchers and drug development professionals to ensure accurate experimental design, reliable data interpretation, and appropriate formulation and storage strategies. This document outlines key quantitative data, details relevant experimental methodologies, and provides visual representations of associated scientific concepts.

Core Physicochemical Data of Fluparoxan

The following table summarizes the key quantitative physicochemical parameters of fluparoxan, presented as the hydrochloride hemihydrate.

| Parameter | Value | Experimental Conditions | Reference |

| Lipophilicity (log P) | 1.2 | Not Specified | [1] |

| Aqueous Solubility | 80 mg/mL | In water at 25 °C | [1] |

| Physical State | White crystalline powder | As the hydrochloride hemihydrate | [1] |

| Melting Point | 245 °C | As the hydrochloride hemihydrate | [1] |

| Stability | Very stable in the solid state | Not Specified | [1] |

Lipophilicity

Lipophilicity, a critical determinant of a compound's pharmacokinetic and pharmacodynamic properties, is a measure of its ability to partition between a nonpolar and a polar phase.[2][3] For fluparoxan, this property influences its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.[1][3]

Partition Coefficient (log P)

The partition coefficient (log P) is the logarithm of the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] A positive log P value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[3] Fluparoxan has a reported log P of 1.2, indicating it is moderately lipophilic.[1]

Experimental Protocol: Shake-Flask Method for log P Determination

The "gold standard" for experimental log P determination is the shake-flask method, recommended by the Organization for Economic Co-operation and Development (OECD).[2]

Methodology:

-

Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by a 24-hour separation period.

-

Sample Preparation: A known amount of fluparoxan is dissolved in either the aqueous or the n-octanol phase.

-

Partitioning: The two phases are combined in a flask and agitated (shaken) until equilibrium is reached. This ensures the compound has fully partitioned between the two immiscible liquids.[2]

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of fluparoxan in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of this value.[3]

Solubility

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental property for any research compound, impacting its formulation, bioavailability, and in vitro assay performance.

Aqueous Solubility

Fluparoxan exhibits good aqueous solubility, with a reported value of 80 mg/mL in water at 25 °C.[1] This high solubility is advantageous for the preparation of stock solutions for in vitro and in vivo studies.

Experimental Protocols for Solubility Determination

Two common methods for determining solubility are the kinetic and thermodynamic solubility assays.[4][5]

Kinetic Solubility Assay:

This high-throughput method is often used in early drug discovery.[5]

-

A concentrated stock solution of the compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Aliquots of the stock solution are added to an aqueous buffer.

-

The formation of a precipitate is monitored as the concentration increases.[4] This can be detected by turbidimetry (nephelometry), which measures light scattering.[4][6]

Thermodynamic (Equilibrium) Solubility Assay:

Considered the "gold standard," this method measures the solubility of a compound at equilibrium.[4]

-

An excess of the solid compound is added to the solvent of interest (e.g., water, buffer, organic solvent).

-

The mixture is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[4]

-

The undissolved solid is removed by filtration or centrifugation.[7]

-

The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[4][7]

Stability

The chemical stability of a research compound is crucial for ensuring the integrity of experimental results and for determining appropriate storage conditions and shelf-life.[8][9] Fluparoxan is reported to be very stable in its solid state.[1] However, a comprehensive stability assessment involves evaluating its degradation under various stress conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is employed to identify potential degradation products and pathways.[10] This information is vital for developing stability-indicating analytical methods.[10]

Common Stress Conditions:

-

Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.[11]

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Photolysis: Exposure to light, typically using a photostability chamber.

-

Thermal Degradation: Exposure to elevated temperatures.[10]

Long-Term Stability Testing

Long-term stability studies are conducted under recommended storage conditions to establish a product's shelf-life.[9]

Experimental Protocol: General Approach to Stability Testing

A typical stability study protocol involves the following steps:[8][12]

-

Protocol Design: Define the batches to be tested, storage conditions (temperature, humidity, light), testing frequency, and analytical methods.[8][12]

-

Sample Storage: Store samples of fluparoxan in controlled environment chambers under the specified conditions.[12]

-

Sample Analysis: At predetermined time points, withdraw samples and analyze them for key attributes such as appearance, purity (assay), and the presence of degradation products. A stability-indicating HPLC method is typically used for this analysis.

-

Data Evaluation: Evaluate the data to determine the rate of degradation and to establish a re-test period or shelf-life.

Signaling Pathway of Fluparoxan

Fluparoxan is a potent and highly selective α2-adrenergic receptor antagonist.[13][14] These receptors are G-protein coupled receptors that, upon activation by endogenous agonists like norepinephrine, inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, fluparoxan prevents this inhibitory effect, thereby increasing noradrenergic neurotransmission.[15][16] This mechanism of action is the basis for its investigation as a potential antidepressant.[13]

References

- 1. Fluparoxan - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. acdlabs.com [acdlabs.com]

- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. japsonline.com [japsonline.com]

- 9. gmpsop.com [gmpsop.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. scispace.com [scispace.com]

- 12. qualityhub.com [qualityhub.com]

- 13. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluparoxan: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluparoxan's Selective Antagonism at α2-Adrenergic Receptors with a Notable Absence of Imidazoline Receptor Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluparoxan (formerly GR50360A) is a highly potent and selective α2-adrenergic receptor antagonist.[1] Developed initially as a potential antidepressant, its unique pharmacological profile distinguishes it from other α2-adrenoceptor antagonists, such as idazoxan, that also exhibit affinity for imidazoline receptors. This guide provides an in-depth technical overview of fluparoxan's receptor binding profile, focusing on its well-characterized antagonism at α2-adrenoceptors and the crucial evidence for its lack of interaction with imidazoline receptors. This document is intended to serve as a comprehensive resource, detailing the experimental evidence, methodologies, and relevant signaling pathways.

Data Presentation: Receptor Binding and Functional Antagonism

The selectivity of fluparoxan is best understood by comparing its high affinity for α2-adrenergic receptors with its negligible interaction at other receptor sites, including the imidazoline receptor family (I1, I2, and I3).

Table 1: Fluparoxan Affinity at Adrenergic Receptors

This table summarizes the binding affinity and functional antagonist potency of fluparoxan at α2 and α1-adrenergic receptors.

| Receptor Subtype | Preparation | Radioligand/Agonist | Assay Type | pKB / pA2 | Selectivity (α2:α1) | Reference |

| α2-Adrenoceptor | Rat vas deferens | UK-14304 | Functional Antagonism | 7.87 | >2500 | [2] |

| α2-Adrenoceptor | Guinea-pig ileum | UK-14304 | Functional Antagonism | 7.89 | >2500 | [2] |

| α1-Adrenoceptor | Rat anococcygeus muscle | Phenylephrine | Functional Antagonism | 4.45 | - | [2] |

pKB/pA2 is the negative logarithm of the antagonist's dissociation constant. A higher value indicates greater antagonist potency.

Table 2: Fluparoxan Selectivity Profile Against Non-Adrenergic Receptors

Specificity studies have demonstrated that fluparoxan exhibits low or no affinity for a wide array of neurotransmitter receptors at concentrations up to 10 µM. This is a critical finding that underscores its selectivity.

| Receptor/Binding Site | Finding | Concentration Tested | Reference |

| Imidazoline Receptors (I1, I2, I3) | Low or no affinity | Up to 1 x 10-5 M | [1] |

| 5-HT1A | Weak affinity (pIC50 = 5.9) | - | [1] |

| 5-HT1B | Weak affinity (pKi = 5.5) | - | [1] |

The statement "low or no affinity" for imidazoline receptors is based on broad selectivity screening data. To date, specific Ki values for fluparoxan at I1, I2, and I3 receptor subtypes have not been extensively published, likely due to the initial findings of negligible interaction.

Experimental Protocols

The determination of fluparoxan's receptor binding profile relies on established in vitro pharmacological assays. The following are detailed methodologies representative of those used to characterize fluparoxan and to determine its lack of imidazoline receptor activity.

Protocol 1: α2-Adrenoceptor Functional Antagonism Assay (Rat Vas Deferens)

This protocol is used to determine the functional antagonist potency (pKB) of fluparoxan at presynaptic α2-adrenoceptors.

-

Tissue Preparation: Male Sprague-Dawley rats are euthanized, and the vasa deferentia are dissected and suspended in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Stimulation: The tissues are subjected to field stimulation to elicit twitch responses, which are inhibited by the α2-adrenoceptor agonist UK-14304.

-

Antagonism Assay:

-

A cumulative concentration-response curve for the inhibitory effect of UK-14304 is established.

-

The tissues are then incubated with varying concentrations of fluparoxan for a predetermined period.

-

A second concentration-response curve for UK-14304 is generated in the presence of fluparoxan.

-

-

Data Analysis: The Schild plot analysis is used to determine the pA2 value, which represents the affinity of the competitive antagonist.

Protocol 2: Radioligand Binding Assay for I1 Imidazoline Receptors

This protocol describes a competitive binding assay to determine the affinity of fluparoxan for the I1 imidazoline receptor. A lack of displacement of the radioligand would confirm low affinity.

-

Membrane Preparation: Human platelet membranes or membranes from cell lines expressing I1 receptors (e.g., PC12 cells) are prepared by homogenization and centrifugation.

-

Assay Conditions:

-

Radioligand: [125I]p-iodoclonidine (at a concentration near its Kd).

-

Masking Agent: A high concentration of norepinephrine (e.g., 10 µM) is included to saturate α2-adrenoceptors, ensuring that the radioligand binds specifically to non-adrenergic sites.

-

Incubation: Membranes are incubated with the radioligand and a range of concentrations of fluparoxan in a suitable buffer.

-

Non-specific Binding: Determined in the presence of a saturating concentration of a known I1 ligand (e.g., moxonidine).

-

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The concentration of fluparoxan that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation. A very high Ki value or lack of displacement would indicate low affinity.

Protocol 3: Radioligand Binding Assay for I2 Imidazoline Receptors

This protocol outlines a method to assess fluparoxan's affinity for the I2 imidazoline receptor.

-

Membrane Preparation: Membranes from tissues rich in I2 receptors, such as rat kidney or brain cortex, are prepared.

-

Assay Conditions:

-

Radioligand: [3H]-Idazoxan (at a concentration near its Kd).

-

Masking Agent: To prevent binding to α2-adrenoceptors, a catecholamine such as adrenaline (e.g., 10 µM) is included.

-

Incubation: Membranes are incubated with the radioligand and various concentrations of fluparoxan.

-

Non-specific Binding: Determined using a high concentration of an I2 ligand like BU224.

-

-

Separation and Counting: Bound and free radioligand are separated by filtration, and the bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The Ki is calculated from the IC50 value. A high Ki or failure to displace the radioligand indicates a lack of affinity.

Visualizations: Signaling Pathways and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical framework for determining fluparoxan's selectivity.

Diagram 1: α2-Adrenergic Receptor Signaling Pathway

Caption: Canonical signaling pathway of the α2-adrenoceptor.

Diagram 2: I1 Imidazoline Receptor Signaling Pathway

Caption: Signaling cascade associated with the I1 imidazoline receptor.

Diagram 3: Experimental Workflow for Determining Fluparoxan's Selectivity

Caption: Workflow for establishing the receptor selectivity of fluparoxan.

Conclusion

The pharmacological profile of fluparoxan is defined by its potent and selective antagonism of α2-adrenergic receptors. A critical and distinguishing feature of this compound is its lack of significant affinity for any of the known imidazoline receptor subtypes. This has been demonstrated in broad selectivity screens where fluparoxan failed to interact with these sites at high concentrations.[1] This clean selectivity profile makes fluparoxan an invaluable pharmacological tool for differentiating between physiological and behavioral effects mediated by α2-adrenoceptors versus those mediated by imidazoline receptors. For drug development professionals, the case of fluparoxan serves as a key example of how high receptor selectivity can be achieved, avoiding the off-target effects at imidazoline receptors that are common to other α2-antagonists with an imidazoline-like structure.

References

- 1. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Designing and Executing Experiments to Measure Fluparoxan Antagonism of Clonidine-Induced Hypothermia: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to investigate the antagonistic effects of fluparoxan on clonidine-induced hypothermia in a rodent model. The protocols outlined below are intended to ensure robust and reproducible data collection for the assessment of alpha-2 adrenoceptor antagonism in vivo.

Introduction

Clonidine, a centrally acting alpha-2 adrenergic agonist, is known to induce a significant, dose-dependent decrease in core body temperature.[1][2] This hypothermic effect is mediated through the stimulation of alpha-2 adrenoceptors in the hypothalamus, which plays a crucial role in thermoregulation. Fluparoxan is a selective alpha-2 adrenoceptor antagonist that can cross the blood-brain barrier, making it a suitable candidate for antagonizing the central effects of clonidine.[1][3][4] Measuring the extent to which fluparoxan can prevent or reverse clonidine-induced hypothermia provides a quantitative in vivo assessment of its antagonistic potency and efficacy at central alpha-2 adrenoceptors.

Signaling Pathway of Clonidine-Induced Hypothermia and Fluparoxan Antagonism

Clonidine acts as an agonist at presynaptic and postsynaptic alpha-2 adrenoceptors in the central nervous system, particularly within the preoptic area of the hypothalamus. This activation is thought to decrease the firing rate of noradrenergic neurons, leading to reduced sympathetic outflow and a subsequent decrease in metabolic heat production and increase in cutaneous vasodilation, resulting in hypothermia.[1][2] Fluparoxan, by acting as a competitive antagonist at these same alpha-2 adrenoceptors, blocks the binding of clonidine, thereby preventing the downstream signaling cascade that leads to hypothermia.

Experimental Protocols

Animal Model

-

Species: Male mice (e.g., C57BL/6 or Swiss Webster) are commonly used for this assay.

-

Age and Weight: 8-12 weeks old, weighing 20-30 grams.

-

Housing: Animals should be housed in a temperature-controlled environment (20-22°C) with a 12-hour light/dark cycle and ad libitum access to food and water. They should be acclimated to the housing facility for at least one week before the experiment.

Drug Preparation

-

Clonidine Hydrochloride: Dissolve in sterile 0.9% saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 10 mL/kg injection volume).

-

Fluparoxan: The solubility of fluparoxan may vary. It can often be dissolved in sterile 0.9% saline. If solubility is an issue, a small amount of a solubilizing agent such as Tween 80 (e.g., 1-2%) or DMSO (e.g., <5%) can be used, with the final solution being made up in saline. The vehicle used for fluparoxan should also be administered to the control groups.

-

Vehicle: The vehicle used for the drug solutions (e.g., 0.9% saline or saline with a solubilizing agent) should be used for the vehicle control group.

-

Administration: All drugs and vehicles should be administered via intraperitoneal (i.p.) injection. The injection volume should be consistent across all groups (e.g., 10 mL/kg).

Experimental Design and Procedure

The following experimental groups are recommended:

-

Vehicle + Vehicle: Administration of the vehicle for fluparoxan followed by the vehicle for clonidine.

-

Vehicle + Clonidine: Administration of the vehicle for fluparoxan followed by clonidine.

-

Fluparoxan + Clonidine: Administration of fluparoxan followed by clonidine.

-

Fluparoxan + Vehicle: Administration of fluparoxan followed by the vehicle for clonidine (to assess the effect of fluparoxan alone on body temperature).

Step-by-Step Protocol:

-

Acclimatization: Individually house the mice in the experimental room for at least 60 minutes before the start of the experiment to allow them to acclimate to the environment.

-

Baseline Temperature Measurement (T=0): Gently restrain the mouse and measure its baseline core body temperature using a lubricated rectal probe inserted to a consistent depth (e.g., 2 cm).[5] Record this as the T=0 temperature.

-

Fluparoxan/Vehicle Administration: Administer the appropriate dose of fluparoxan or its vehicle via i.p. injection.

-

Pre-treatment Time: Allow a pre-treatment period of 30 minutes for fluparoxan to be absorbed and distributed.

-

Clonidine/Vehicle Administration: At T=30 minutes, administer the appropriate dose of clonidine or its vehicle via i.p. injection.

-

Post-Administration Temperature Monitoring: Measure the rectal temperature at regular intervals (e.g., every 15 or 30 minutes) for a period of 2 to 3 hours after clonidine administration.[5]

-

Data Recording: Record all temperature measurements at each time point for each animal.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Raw Data Table

| Animal ID | Treatment Group | Baseline Temp (°C) | 15 min Post-Clonidine (°C) | 30 min Post-Clonidine (°C) | 45 min Post-Clonidine (°C) | ... |

| 1 | Vehicle + Vehicle | 37.1 | 37.0 | 36.9 | 37.0 | ... |

| 2 | Vehicle + Clonidine | 37.2 | 35.5 | 34.8 | 34.5 | ... |

| 3 | Fluparoxan + Clonidine | 37.0 | 36.8 | 36.5 | 36.3 | ... |

| 4 | Fluparoxan + Vehicle | 37.3 | 37.2 | 37.1 | 37.2 | ... |

Summary Data Table

| Treatment Group | N | Max. Temp. Drop (°C) (Mean ± SEM) | Area Under the Curve (AUC) of Temp. Change (°C x min) (Mean ± SEM) |

| Vehicle + Vehicle | 8 | 0.2 ± 0.1 | 15.3 ± 5.2 |

| Vehicle + Clonidine | 8 | 2.8 ± 0.3 | 250.6 ± 25.1 |

| Fluparoxan (X mg/kg) + Clonidine | 8 | 1.1 ± 0.2 | 95.8 ± 10.7 |

| Fluparoxan (X mg/kg) + Vehicle | 8 | 0.3 ± 0.1 | 18.1 ± 6.3 |

**p < 0.01 compared to Vehicle + Clonidine group.

Statistical Analysis

-

Maximum Temperature Drop (Nadir): For each animal, calculate the maximum decrease in body temperature from its baseline.

-

Area Under the Curve (AUC): Calculate the AUC for the change in temperature from baseline over time for each animal. This can be done using the trapezoidal rule.[6][7][8]

-

Statistical Tests: Use appropriate statistical tests to compare the treatment groups. For comparing two groups, an unpaired t-test can be used. For comparing more than two groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) is appropriate. The level of statistical significance is typically set at p < 0.05.

Conclusion

The clonidine-induced hypothermia model is a robust and reliable in vivo assay for assessing the central activity of alpha-2 adrenoceptor antagonists. By following these detailed protocols, researchers can generate high-quality, reproducible data to characterize the pharmacological profile of compounds like fluparoxan. Careful attention to experimental detail, including consistent temperature measurement and appropriate statistical analysis, is crucial for the accurate interpretation of the results.

References

- 1. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clonidine-induced hypothermia: possible involvement of cholinergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluparoxan: A Comprehensive Review of its Discovery, Adrenergic and CNS Activity and Treatment of Cognitive Dysfunction in Central Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacology of fluparoxan: a selective alpha 2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Core Body Temperature as Adjunct to Endpoint Determination in Murine Median Lethal Dose Testing of Rattlesnake Venom - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioaccessla.com [bioaccessla.com]

- 7. Area under the curve (pharmacokinetics) - Wikipedia [en.wikipedia.org]

- 8. Area under the Curve – Pharmacokinetics [sepia2.unil.ch]

Application of Fluparoxan in Studying Frontocortical Monoaminergic Transmission

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Fluparoxan (GR50360) is a potent and highly selective α2-adrenoceptor antagonist that serves as a critical pharmacological tool for investigating the role of the noradrenergic system in modulating monoaminergic transmission within the frontal cortex. Its utility in neuroscience research stems from its specific mechanism of action, which allows for the targeted disinhibition of noradrenergic neurons.

Mechanism of Action: Noradrenergic neurons in the locus coeruleus, which project extensively to the prefrontal cortex, are subject to inhibitory feedback via presynaptic α2-autoreceptors. When norepinephrine (NE) is released into the synapse, it binds to these autoreceptors, suppressing further NE release. Fluparoxan competitively blocks these α2-adrenoceptors.[1][2] This blockade removes the autoinhibitory feedback loop, leading to a significant increase in the firing rate of noradrenergic neurons and a subsequent surge in NE release in terminal fields, including the prefrontal cortex.

The increased noradrenergic tone in the prefrontal cortex has secondary effects on other monoaminergic systems. Elevated norepinephrine can influence the release of dopamine (DA) and serotonin (5-HT) through heteroreceptor interactions and shared regulatory mechanisms within the complex cortical circuitry. Consequently, fluparoxan is an invaluable tool for exploring the intricate interplay between these key neurotransmitter systems in cognitive processes, mood regulation, and the pathophysiology of various psychiatric and neurological disorders. A review of its development highlights its ability to increase extracellular levels of noradrenaline, dopamine, and acetylcholine in vivo.[3]

Applications in Research:

-

Investigating the role of α2-adrenoceptors: Elucidating the physiological and behavioral functions of α2-adrenoceptor subtypes in the prefrontal cortex.

-

Modulating cortical arousal and cognition: Studying the impact of enhanced noradrenergic and dopaminergic transmission on working memory, attention, and executive functions.[3]

-

Antidepressant and antipsychotic research: Exploring the therapeutic potential of enhancing monoaminergic transmission in models of depression and schizophrenia.[2][3]

-

Neurotransmitter interaction studies: Dissecting the complex interactions between noradrenergic, dopaminergic, and serotonergic systems in the frontal cortex.

Data Presentation

Table 1: Pharmacological Profile of Fluparoxan

This table summarizes the binding affinities and selectivity of fluparoxan for adrenergic receptors. The high pKB and low pKi values indicate strong antagonist activity at α2-adrenoceptors, with a remarkable selectivity ratio over α1-adrenoceptors.

| Parameter | Receptor | Value | Species/Tissue | Reference |

| pKB | α2-adrenoceptor (agonist: UK-14304) | 7.87 | Rat Vas Deferens | [1][2] |

| pKB | α2-adrenoceptor (agonist: UK-14304) | 7.89 | Guinea-Pig Ileum | [1][2] |

| pKB | α1-adrenoceptor (agonist: Phenylephrine) | 4.45 | Rat Anococcygeus | [1][2] |

| pIC50 | 5-HT1A Site | 5.9 | Rat Brain | [1][2] |

| pKi | 5-HT1B Site | 5.5 | Rat Brain | [1][2] |

| α2:α1 Selectivity Ratio | - | >2500 | Rat Tissues | [1][2] |

Table 2: Representative Effects of α2-Adrenoceptor Antagonism on Monoamine Efflux in Rat Frontal Cortex

No specific in vivo microdialysis data for fluparoxan detailing percentage increases in all three monoamines was identified in the searched literature. The following data for the selective α2-adrenoceptor antagonist RX 821,002 is presented as a representative example of the expected effects of fluparoxan-mediated α2-adrenoceptor blockade in the frontal cortex.

| Neurotransmitter | Peak Increase in Extracellular Levels (as % of Baseline) | Reference Compound | Reference |

| Noradrenaline (NE) | +212% | RX 821,002 | [4] |

| Dopamine (DA) | +73% | RX 821,002 | [4] |

| Serotonin (5-HT) | Not Significantly Modified | RX 821,002 | [4] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Fluparoxan Action at the Noradrenergic Synapse.

Caption: Experimental Workflow for In Vivo Microdialysis in the Rat Prefrontal Cortex.

Caption: Logical Pathway from Fluparoxan Administration to Functional Outcomes.

Experimental Protocols

Protocol 1: In Vivo Microdialysis in Freely Moving Rats

This protocol outlines the procedure for measuring extracellular monoamine levels in the medial prefrontal cortex (mPFC) of rats following systemic administration of fluparoxan.

1. Materials and Reagents:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic frame

-

Guide cannula (e.g., CMA 12) and dummy cannula

-

Microdialysis probes (e.g., CMA 12, 2mm membrane)

-

Artificial cerebrospinal fluid (aCSF): NaCl, KCl, CaCl2, MgCl2, NaHCO3, Na2HPO4, and glucose in HPLC-grade water, pH 7.4.

-

Fluparoxan hydrochloride

-

Vehicle (e.g., 0.9% saline)

-

Microinfusion pump and liquid swivel

-

Fraction collector (refrigerated)

2. Surgical Procedure (Guide Cannula Implantation):

-

Anesthetize the rat and place it securely in the stereotaxic frame.

-

Expose the skull and perform craniotomy over the target coordinates for the mPFC. Typical coordinates relative to bregma are: Anteroposterior (AP): +3.2 mm; Mediolateral (ML): ±0.8 mm; Dorsoventral (DV): -2.0 mm (for the guide tip).

-

Slowly lower the guide cannula to the target DV coordinate.

-

Secure the cannula to the skull using dental cement and anchor screws.

-

Insert a dummy cannula to keep the guide patent.

-

Allow the animal to recover for a minimum of 3-5 days post-surgery.

3. Microdialysis Procedure:

-

On the day of the experiment, place the rat in a microdialysis bowl, allowing free movement.

-

Gently remove the dummy cannula and insert the microdialysis probe, ensuring the active membrane covers the mPFC region.

-

Connect the probe to the microinfusion pump and begin perfusion with aCSF at a flow rate of 1.0-2.0 µL/min.

-

Allow a stabilization period of at least 90-120 minutes.

-

Begin collecting baseline samples into vials in a refrigerated fraction collector. Collect 3-4 samples over 20-minute intervals.

-

Prepare the desired dose of fluparoxan in saline.

-

Administer fluparoxan via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-